molecular formula C20H19NO3 B11199362 Ethyl 2-(4-ethylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Ethyl 2-(4-ethylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Cat. No.: B11199362
M. Wt: 321.4 g/mol
InChI Key: ODONDTCRDHRDPN-UHFFFAOYSA-N
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Description

Ethyl 2-(4-ethylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is an organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by its unique structure, which includes an ethyl group attached to a phenyl ring, an oxo group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-ethylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate typically involves multi-step organic reactions. One common method is the Pictet-Spengler reaction, which involves the condensation of an arylamine with an aldehyde or ketone, followed by cyclization to form the isoquinoline core. The reaction conditions often include acidic catalysts and controlled temperatures to ensure the desired product formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as solvent extraction, recrystallization, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-ethylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups within the molecule.

    Substitution: The phenyl ring and other parts of the molecule can undergo substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 2-(4-ethylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers investigate its potential as a lead compound for drug development, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-ethylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that promote therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-methylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate
  • Ethyl 2-(4-isopropylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate
  • Ethyl 2-(4-tert-butylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Uniqueness

Ethyl 2-(4-ethylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is unique due to its specific substitution pattern on the phenyl ring and the presence of the ethyl group

Properties

Molecular Formula

C20H19NO3

Molecular Weight

321.4 g/mol

IUPAC Name

ethyl 2-(4-ethylphenyl)-1-oxoisoquinoline-4-carboxylate

InChI

InChI=1S/C20H19NO3/c1-3-14-9-11-15(12-10-14)21-13-18(20(23)24-4-2)16-7-5-6-8-17(16)19(21)22/h5-13H,3-4H2,1-2H3

InChI Key

ODONDTCRDHRDPN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)OCC

Origin of Product

United States

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